molecular formula C5H5F7S B13431178 3,3,4,4,5,5,5-Heptafluoropentane-1-thiol CAS No. 212248-66-3

3,3,4,4,5,5,5-Heptafluoropentane-1-thiol

Katalognummer: B13431178
CAS-Nummer: 212248-66-3
Molekulargewicht: 230.15 g/mol
InChI-Schlüssel: ZFMOQJPTQHTPEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4,5,5,5-Heptafluoropentane-1-thiol is a fluorinated thiol compound characterized by the presence of seven fluorine atoms attached to a pentane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,5-Heptafluoropentane-1-thiol typically involves the fluorination of pentane derivatives. One common method is the reaction of pentane-1-thiol with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions on the carbon chain .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to ensure the precise introduction of fluorine atoms. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,4,4,5,5,5-Heptafluoropentane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3,4,4,5,5,5-Heptafluoropentane-1-thiol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3,3,4,4,5,5,5-Heptafluoropentane-1-thiol exerts its effects is primarily through its interactions with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This compound can interact with various molecular targets, including enzymes and receptors, altering their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3,4,4,5,5,5-Heptafluoropentane-1-thiol is unique due to its specific fluorination pattern and the presence of a thiol group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

212248-66-3

Molekularformel

C5H5F7S

Molekulargewicht

230.15 g/mol

IUPAC-Name

3,3,4,4,5,5,5-heptafluoropentane-1-thiol

InChI

InChI=1S/C5H5F7S/c6-3(7,1-2-13)4(8,9)5(10,11)12/h13H,1-2H2

InChI-Schlüssel

ZFMOQJPTQHTPEN-UHFFFAOYSA-N

Kanonische SMILES

C(CS)C(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.